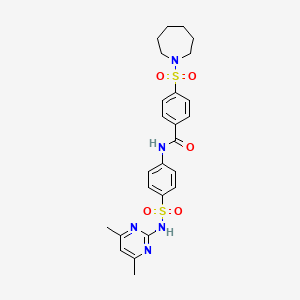
4-(azepan-1-ylsulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(azepan-1-ylsulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C25H29N5O5S2 and its molecular weight is 543.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(azepan-1-ylsulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Azepane Ring : A seven-membered saturated ring that may influence the compound's interaction with biological targets.
- Sulfonamide Group : Known for antibacterial properties and enzyme inhibition.
- Pyrimidine Derivative : Often associated with various pharmacological activities, including anticancer effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The sulfonamide moiety is known for inhibiting enzymes such as carbonic anhydrase and urease, while the azepane ring may facilitate binding to various receptors or enzymes. The exact pathways and interactions are still under investigation but are believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential binding to receptor sites that alter physiological responses.
Antibacterial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. Preliminary studies have shown that derivatives similar to this compound demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's sulfonamide functionality suggests potential as an enzyme inhibitor. In particular, studies have highlighted its ability to inhibit urease, an enzyme critical for nitrogen metabolism in bacteria. The IC50 values for related compounds indicate strong inhibitory effects, suggesting that this compound could be effective against urease-dependent pathogens .
Anticancer Activity
Compounds with similar structural features have been evaluated for anticancer properties. The presence of the pyrimidine moiety is particularly noteworthy as it has been linked to anticancer activity in various studies. The exact mechanisms by which this compound exerts anticancer effects remain to be fully elucidated but may involve modulation of cell proliferation pathways .
Case Studies and Research Findings
Several studies have examined the biological activity of compounds related to this compound:
- Antibacterial Screening : A study evaluated several sulfonamide derivatives and found varying degrees of antibacterial activity against multiple strains. Compounds were tested for their minimum inhibitory concentration (MIC), revealing promising candidates for further development .
- Enzyme Inhibition Studies : Research demonstrated that certain derivatives exhibited potent urease inhibition, with IC50 values significantly lower than standard inhibitors . This suggests potential therapeutic applications in treating infections caused by urease-producing bacteria.
- Anticancer Evaluation : Investigations into the anticancer properties of structurally similar compounds indicated that they could induce apoptosis in cancer cell lines, although specific results for this compound are still pending .
Data Summary Table
特性
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5S2/c1-18-17-19(2)27-25(26-18)29-36(32,33)22-13-9-21(10-14-22)28-24(31)20-7-11-23(12-8-20)37(34,35)30-15-5-3-4-6-16-30/h7-14,17H,3-6,15-16H2,1-2H3,(H,28,31)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVNRHMDRRVCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













